1,4-Bis(trifluoromethyl)benzene-13C6
Overview
Description
“1,4-Bis(trifluoromethyl)benzene-13C6” is a chemical compound with the linear formula 13C6H4(CF3)2 . It is a stable isotope with 99 atom % 13C . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
“1,4-Bis(trifluoromethyl)benzene-13C6” has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
Molecular Structure Analysis
The molecules of “1,4-Bis(trifluoromethyl)benzene-13C6” exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
Chemical Reactions Analysis
The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Bis(trifluoromethyl)benzene-13C6” include a refractive index of n20/D 1.379 (lit.), a boiling point of 116°C (lit.), and a density of 1.419 g/mL at 25°C .
Scientific Research Applications
Synthesis and Characterization of Novel Materials
1,4-Bis(trifluoromethyl)benzene-13C6 has been used in the synthesis of novel materials with unique properties. For instance, it has been involved in creating new fluorine-containing polyetherimide, characterized by techniques such as Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). These materials have potential applications in various industries due to their unique thermal and chemical properties (Yu Xin-hai, 2010).
Investigation of Molecular Structures and Optical Properties
The compound has also been a key component in studying the molecular structures and optical properties of various compounds. For example, it has been used in synthesizing trifluoromethyl-substituted bis-styrylbenzenes, leading to insights into how the position of the trifluoromethyl group affects characteristics like fluorescence spectrum shape and quantum yield, which are crucial for applications in organic electronics and photonics (H. Mochizuki, 2017).
Development of Advanced Polymer Systems
Furthermore, 1,4-Bis(trifluoromethyl)benzene-13C6 has contributed to the development of advanced polymer systems. It has played a role in creating copolymers with improved thermal transitions, contributing to the field of thermoplastic elastomers. These materials exhibit unique fluorescence spectra and quantum efficiencies, indicating their potential in advanced material applications such as in display technologies or sensing applications (Thomas M. Gaedda & W. Weber, 2006).
Electrochemistry and Luminescence Studies
The compound's utility extends to electrochemistry and luminescence studies. It has been a core component in synthesizing benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, leading to the exploration of their luminescence and electrochemical properties. These studies are vital for understanding the electronic communication between boron heterocycles and the luminescence properties of the compounds, which have implications in fields such as organic light-emitting diodes (OLEDs) and electrochemical sensors (L. Weber et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBZHHORLHNCZ-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583997 | |
Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trifluoromethyl)benzene-13C6 | |
CAS RN |
286013-13-6 | |
Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286013-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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